Ilomastat Exhibits a Steep Selectivity Drop Against MMP-3 and MMP-14 That Is Absent in Batimastat and Marimastat
Ilomastat shows a pronounced selectivity profile characterized by sub-nanomolar Ki against MMP-1 (0.4 nM), MMP-8 (0.1 nM), and MMP-9 (0.2 nM), but substantially reduced potency against MMP-3 (27 nM) and MMP-14 (13.4 nM). This ~67.5-fold (MMP-3/MMP-1) and ~33.5-fold (MMP-14/MMP-1) selectivity window is not shared by close structural analogs Batimastat or Marimastat. Batimastat displays IC50 values of 3 nM (MMP-1), 20 nM (MMP-3), and 10 nM (MMP-14), yielding only a ~6.7-fold differential for MMP-3/MMP-1. Marimastat shows a similarly compressed selectivity range (MMP-1 IC50 = 5 nM, MMP-3 IC50 = 200 nM) [1].
| Evidence Dimension | Ki / IC50 (nM) across MMP family members |
|---|---|
| Target Compound Data | MMP-1 Ki = 0.4 nM; MMP-3 Ki = 27 nM; MMP-14 Ki = 13.4 nM |
| Comparator Or Baseline | Batimastat: MMP-1 IC50 = 3 nM, MMP-3 IC50 = 20 nM, MMP-14 IC50 = 10 nM; Marimastat: MMP-1 IC50 = 5 nM, MMP-3 IC50 = 200 nM |
| Quantified Difference | Ilomastat MMP-3/MMP-1 ratio = 67.5; Batimastat MMP-3/MMP-1 ratio = 6.7; Marimastat MMP-3/MMP-1 ratio = 40 |
| Conditions | Cell-free enzymatic assays; Ki and IC50 determinations using recombinant human MMPs |
Why This Matters
This differential selectivity enables researchers to achieve near-complete collagenase/gelatinase inhibition while sparing MMP-3 and MMP-14 activity to a greater extent than with Batimastat or Marimastat—critical for experiments where these MMPs serve as antitargets or where pathway-specific dissection is required.
- [1] PMC Table: MMPI (other name) | MMP Specificity (IC50 or Ki) (nM). Comparative data for Batimastat, Marimastat, Ilomastat. PMCID: PMC5527288. View Source
